2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is a bicyclic compound characterized by its unique spiro structure that incorporates both nitrogen and oxygen atoms within its ring system. The molecular formula for this compound is , and it has a molecular weight of approximately 157.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its biological activity against various pathogens.
The compound is classified under heterocyclic compounds, specifically as a spiro compound due to its distinctive spirocyclic structure. It is recognized in chemical databases with the CAS number 103565257 and is also referred to by various synonyms, including 2-Methyl-5-oxa-8-azaspiro[3.5]nonane.
The synthesis of 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can be accomplished through several methods:
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane features a five-membered ring containing an oxygen atom and two nitrogen atoms, contributing to its unique properties. The structural representation can be described using various chemical notation systems:
InChI=1S/C8H15N2O/c1-6-4-10-5-7(6)8(9)3-2/h6H,2-5H2,1H3CC1CN(C)C(C1)N=C(O)These notations provide insight into the connectivity and arrangement of atoms within the molecule.
2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane participates in various chemical reactions typical of nitrogen-containing heterocycles:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
The mechanism of action for 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways or alter receptor activity, which could lead to antimicrobial or antiviral effects.
Research continues to explore these interactions to better understand how this compound can be utilized therapeutically.
The physical properties of 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane include:
Chemical properties include its reactivity due to the presence of functional groups that allow for various transformations in synthetic chemistry.
2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications across different fields:
Research into this compound continues to expand its potential applications in both academic and industrial settings, highlighting its significance in modern chemistry.
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5